3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide
CAS No.:
Cat. No.: VC19990836
Molecular Formula: C26H23N3O3
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23N3O3 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)propanamide |
| Standard InChI | InChI=1S/C26H23N3O3/c30-23(27-16-14-18-8-2-1-3-9-18)15-17-28-24-19-10-4-5-11-20(19)26(32)29(24)22-13-7-6-12-21(22)25(28)31/h1-13,24H,14-17H2,(H,27,30) |
| Standard InChI Key | HNEIKSYDLHUTKK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Introduction
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the isoindoloquinazolinone class. This compound is characterized by its unique molecular structure, which integrates a fused isoindole and quinazoline ring system. These structural features contribute to its potential biological activities and applications in medicinal chemistry.
Structural Features and Classification
The compound is classified as an isoindoloquinazolinone derivative. Its molecular structure incorporates:
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Isoindole moiety: A heterocyclic component known for enhancing biological interactions.
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Quinazoline framework: A scaffold associated with diverse pharmacological properties such as anti-cancer, anti-inflammatory, and antimicrobial activities.
The molecular formula of this compound is C21H21N3O3, with a molecular weight of 363.4 g/mol. The presence of multiple functional groups suggests potential for interactions with biological targets, making it a candidate for drug discovery and development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
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Formation of the quinazoline core: Achieved through condensation reactions involving appropriate precursors.
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Introduction of the isoindole moiety: This step often requires specific reaction conditions such as controlled temperature and pressure.
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Attachment of the propanamide side chain: Functionalization to incorporate the N-(2-phenylethyl) group.
A common method employed is the Povarov reaction, which involves the condensation of anilines, alkenes, and 2-formylbenzoic acid in the presence of Lewis or Brønsted acid catalysts.
Pharmacological Potential
Isoindoloquinazolinone derivatives like this compound are widely studied for their therapeutic properties:
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Anti-cancer activity: The quinazoline framework is known to inhibit kinases involved in cancer cell proliferation.
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Anti-inflammatory effects: The isoindole structure enhances interactions with inflammatory pathways.
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Antimicrobial properties: The compound's functional groups may disrupt microbial cell walls or essential enzymes.
Applications in Medicinal Chemistry
This compound is a subject of interest in drug discovery due to its structural complexity and pharmacological potential:
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It has been included in screening libraries for potential drug candidates.
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Its diverse functional groups allow for further chemical modifications to optimize biological activity.
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